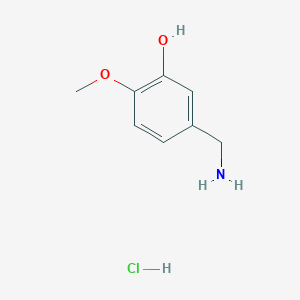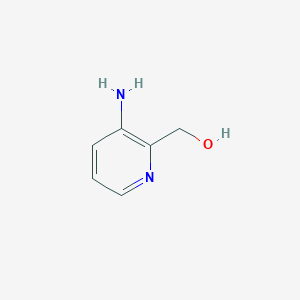
5-(Aminomethyl)-2-methoxyphenol hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with good overall yields. For instance, a practical five-step synthetic approach for 2-amino-5-methoxylpropiophenone starting from 3-chloropropiophenone is described, highlighting short reaction steps and simple operations . Another study investigates the synthesis of a Schiff base involving the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, which is structurally similar to the target compound . These methods could potentially be adapted for the synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, and X-ray single crystal diffraction . These techniques provide detailed information about the molecular geometry, functional groups, and crystal system of the compounds. For 5-(Aminomethyl)-2-methoxyphenol hydrochloride, similar analytical methods could be employed to determine its molecular structure.
Chemical Reactions Analysis
The related compounds participate in condensation reactions to form Schiff bases, which are a class of compounds that include an azomethine group (-C=N-) . The reactivity of the aminomethyl group in 5-(Aminomethyl)-2-methoxyphenol hydrochloride could also allow it to undergo similar reactions, potentially leading to the formation of Schiff bases or other derivatives through reactions with aldehydes or ketones.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(Aminomethyl)-2-methoxyphenol hydrochloride are not directly reported, the properties of similar compounds can provide some insights. For example, the crystallization in the monoclinic system and the specific density of a related compound are detailed . The solubility, melting point, and stability of 5-(Aminomethyl)-2-methoxyphenol hydrochloride could be inferred based on the behavior of structurally similar compounds. Additionally, the cytotoxic activities of aminomethyl derivatives against various cell lines suggest potential biological applications and selectivity towards tumor cells .
Wissenschaftliche Forschungsanwendungen
1. Biomass Conversion and Biorefinery
- Application : The compound is used in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
- Method : The process involves aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
- Results : The result is the production of 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .
2. Anticancer Research
- Application : Oxazolidinones, including derivatives similar to 5-(aminomethyl)oxazolidin-2-one hydrochloride, have been investigated for their anticancer properties.
- Method : Specific experimental procedures and technical details were not provided in the source.
- Results : A study on 5-(carbamoylmethylene)-oxazolidin-2-ones demonstrated promising anticancer activity against breast and cervical cancer cells.
3. Drug Development
- Application : ‘2-(Aminomethyl)-5-methoxyphenol hydrochloride’ is used in scientific research, including drug development, neuroscience, and biochemistry.
- Method : Specific experimental procedures and technical details were not provided in the source.
- Results : The unique properties of this compound make it an ideal candidate for various applications.
4. Biomass Valorization
- Application : The compound is used in the valorization of biomass-derived furfurals .
- Method : The process involves the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
- Results : The result is the production of various value-added chemicals .
5. Aminomethylenephosphonic Acids Synthesis
- Application : Aminomethylenephosphonic acids, which are similar to “5-(Aminomethyl)-2-methoxyphenol hydrochloride”, have several synthesis routes and many applications .
- Method : These compounds are used in the separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity and Magnetic shielding tensors/aminotris (methylenephosphonates) .
- Results : These compounds have biological applications in healthcare and agriculture .
6. Conversion of 5-Hydroxymethylfurfural
- Application : The compound is used in the conversion of 5-hydroxymethylfurfural (HMF) into various building blocks for biobased polymers .
- Method : The process involves the synthesis of various chemicals from HMF .
- Results : The result is the production of various biobased polymers .
4. Biomass Valorization
- Application : The compound is used in the valorization of biomass-derived furfurals .
- Method : The process involves the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
- Results : The result is the production of various value-added chemicals .
5. Aminomethylenephosphonic Acids Synthesis
- Application : Aminomethylenephosphonic acids, which are similar to “5-(Aminomethyl)-2-methoxyphenol hydrochloride”, have several synthesis routes and many applications .
- Method : These compounds are used in the separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity and Magnetic shielding tensors/aminotris (methylenephosphonates) .
- Results : These compounds have biological applications in healthcare and agriculture .
6. Conversion of 5-Hydroxymethylfurfural
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(aminomethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4,10H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVBKUSXLSVMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584469 | |
| Record name | 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-methoxyphenol hydrochloride | |
CAS RN |
42365-68-4, 871126-40-8 | |
| Record name | Phenol, 5-(aminomethyl)-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42365-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-4-methoxybenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)






![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)




